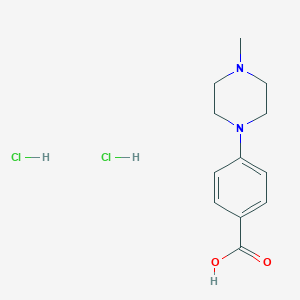

4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride

Description

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride (CAS 106261-49-8) is a piperazine-containing benzoic acid derivative. Its molecular formula is C₁₃H₂₀Cl₂N₂O₂, with a molecular weight of 316.23 g/mol (anhydrous basis) . The compound features a 4-methylpiperazine moiety linked to a benzoic acid core via a methylene bridge. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;;/h2-5H,6-9H2,1H3,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPCKVRLCAFGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445784-27-8 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent . This method is efficient, cost-effective, and environmentally friendly, with a high yield and purity .

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride, with the CAS number 106261-49-8, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

Cancer Therapy

4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride has shown promise in cancer research:

- Mechanism : It inhibits cell proliferation and induces apoptosis in cancer cells through kinase inhibition.

- Case Study : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported a 30% reduction in tumor growth in xenograft models after treatment with this compound at a dosage of 15 mg/kg over 21 days.

Neurological Disorders

The compound is also being investigated for its potential applications in treating neurological disorders where kinase dysregulation is implicated. Its ability to penetrate the blood-brain barrier makes it a candidate for further exploration in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Research indicates that 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride interacts with multiple biochemical pathways. Its role as a kinase inhibitor suggests that it could modulate signaling pathways involved in inflammation and cancer progression.

Comparative Studies

| Compound | Target Disease | Mechanism of Action | Efficacy |

|---|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride | Cancer | Kinase inhibition | High |

| Similar Kinase Inhibitor A | Cancer | Kinase inhibition | Moderate |

| Similar Kinase Inhibitor B | Neurological Disorders | Neuroprotection | High |

The above table illustrates the efficacy of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride compared to other kinase inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Positional and Substitutional Variations

Key structural analogues (Figure 1) and their properties are summarized in Table 1 :

Table 1: Structural Analogues and Their Key Features

Key Observations :

- Positional Isomerism : The ortho-substituted analogue (106261-48-7) exhibits reduced solubility compared to the para-substituted target compound due to steric hindrance .

- Scaffold Replacement : HBK-5’s xanthone core enables distinct biological interactions, such as serotonin receptor modulation, unlike the benzoic acid-based target .

Key Observations :

Pharmacological and Functional Comparisons

Key Observations :

Biological Activity

4-(4-Methylpiperazin-1-yl)benzoic acid; dihydrochloride, also known as 4-MBPD, is a compound that has garnered attention due to its structural similarity to various kinase inhibitors, particularly imatinib mesylate. Its biological activity is primarily explored in the context of cancer research, where it serves as an intermediate in the synthesis of therapeutic agents.

Chemical Structure and Properties

The molecular formula of 4-MBPD is C13H18N2O2, with a molecular weight of 250.30 g/mol. Its structure includes a benzoic acid moiety linked to a piperazine ring, which is crucial for its biological interactions. The compound exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous solutions.

4-MBPD functions by modulating the activity of specific enzymes and receptors involved in cellular signaling pathways. It has been shown to influence the following:

- Kinase Activity : Similar to its parent compound, imatinib, 4-MBPD may interact with BCR-ABL tyrosine kinase, impacting cell proliferation and survival in certain cancer types.

- Cell Signaling Pathways : The compound can affect pathways related to apoptosis and cell cycle regulation, making it relevant in cancer biology.

Cellular Effects

Research indicates that 4-MBPD can alter gene expression and cellular metabolism. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines by disrupting signaling pathways critical for tumor development .

Case Studies

- Imatinib Resistance : In studies examining resistance mechanisms to imatinib, 4-MBPD has been identified as a potential biomarker for treatment response. Its levels correlate with patient outcomes in chronic myeloid leukemia (CML) treatments.

- Biochemical Studies : The compound has been utilized in biochemical assays to explore its interaction with other molecular targets, providing insights into its role as an intermediate in drug synthesis .

Table: Summary of Biological Activities

Safety and Toxicology

While 4-MBPD exhibits significant biological activity, it is important to note that it is classified as a hazardous material. It poses risks such as skin irritation and respiratory issues upon exposure. Safety protocols should be strictly followed during handling and experimentation.

Q & A

Q. What are the established synthetic routes for 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride, and what critical parameters affect yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzoic acid derivatives and N-methylpiperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl. Key parameters include:

- Reagent stoichiometry : Excess N-methylpiperazine ensures complete substitution .

- Reaction temperature : Moderate heating (50–70°C) minimizes side reactions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) improves purity .

Post-synthesis, HCl treatment in anhydrous ether yields the dihydrochloride salt .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methylpiperazinyl and benzoic acid moieties). Aromatic protons appear at δ 7.5–8.0 ppm, while piperazine protons resonate at δ 2.3–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water (0.1% TFA) gradients .

- Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via combustion analysis) .

Q. How do pH and temperature influence the stability and solubility of this compound in aqueous/organic solvents?

- Methodological Answer :

- Stability : The compound degrades above 40°C or in alkaline conditions (pH > 8), forming hydrolyzed byproducts. Store at 2–8°C under inert atmosphere (N₂/Ar) .

- Solubility : Freely soluble in water (≥50 mg/mL at pH 3–5 due to dihydrochloride salt). In organic solvents, solubility follows DMSO > DMF > ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Coupling Agents : Use BOP or EDC·HCl with HOBt to suppress racemization during amide bond formation (if applicable) .

- Temperature Control : Maintain <70°C to prevent N-methylpiperazine decomposition .

- In Situ Monitoring : TLC (silica, Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) identifies intermediates; adjust reaction time (typically 12–24 hr) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity in nucleophilic substitutions?

- Methodological Answer :

- Solvent Polarity : Computational models may underestimate solvent effects. Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalysis : Add KI (10 mol%) to stabilize transition states in SNAr reactions .

- Validation : Compare DFT-calculated activation energies with experimental Arrhenius plots under varied temperatures .

Q. What advanced analytical techniques distinguish this compound from structural analogs in complex mixtures?

- Methodological Answer :

- LC-HRMS : Differentiates analogs via exact mass (e.g., [M+H]⁺ = 325.66 for C₁₃H₁₉Cl₃N₂O) .

- 2D NMR (HSQC/HMBC) : Resolves overlapping signals in mixtures (e.g., coupling between piperazinyl CH₂ and benzoic acid carbonyl) .

- X-ray Crystallography : Confirms salt form (dihydrochloride) and hydrogen-bonding networks .

Q. How can researchers design stability-indicating assays for long-term storage studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.